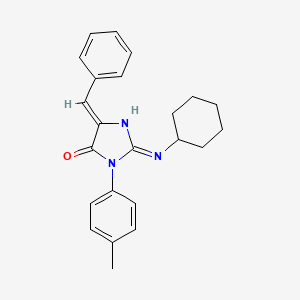![molecular formula C15H11ClN2OS2 B15284320 (5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)
(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a chloroaniline group, and a methylthiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-chloroaniline with 2-bromo-3-methylthiophene-5-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst/Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (5Z)-2-(4-bromoanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(4-fluoroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(4-methoxyanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of (5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroaniline group, in particular, may enhance its antimicrobial activity compared to similar compounds with different substituents.
特性
分子式 |
C15H11ClN2OS2 |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
(5Z)-2-(4-chlorophenyl)imino-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2OS2/c1-9-6-7-20-12(9)8-13-14(19)18-15(21-13)17-11-4-2-10(16)3-5-11/h2-8H,1H3,(H,17,18,19)/b13-8- |
InChIキー |
KTNRHSKAIUCBKC-JYRVWZFOSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
正規SMILES |
CC1=C(SC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dibromo-2-hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B15284243.png)
![4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B15284251.png)
![N-[2,2,2-trichloro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284272.png)

![1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15284275.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284293.png)
![(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284298.png)

![3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B15284302.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15284308.png)
![ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B15284326.png)
![1-(1-adamantyl)-3-[(Z)-(1-benzyl-5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]urea](/img/structure/B15284331.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284342.png)
